

(S)-Desmethyl Doxylamine as a biomarker of Doxylamine intake

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Compound of Interest

Compound Name: (S)-Desmethyl Doxylamine

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(S)-Desmethyl Doxylamine: A Biomarker for Doxylamine Intake

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely available as an over-the-counter sedative and is also used in combination with pyridoxine for the treatment of nausea and vomiting during pregnancy.^{[1][2]} Given its widespread use, the development of reliable biomarkers to monitor its intake and metabolism is of significant interest in clinical and forensic toxicology. This technical guide focuses on **(S)-Desmethyl Doxylamine**, a primary metabolite of Doxylamine, as a potential biomarker of Doxylamine exposure. We will delve into its pharmacokinetic profile, metabolic pathways, and the analytical methodologies required for its detection and quantification.

Pharmacokinetics of Doxylamine and its Metabolites

Doxylamine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6, CYP1A2, and CYP2C9 playing key roles.^{[1][3]} The main metabolic pathways are N-demethylation, N-oxidation, and aromatic hydroxylation.^[4] The N-demethylation of Doxylamine results in the formation of N-desmethyl doxylamine and subsequently N,N-didesmethyl doxylamine.^{[1][3]} While Doxylamine is a racemic mixture, its metabolism can be

stereoselective. For Doxylamine, the dextrorotatory (+) enantiomer is the R-enantiomer, and the levorotatory (-) enantiomer is the S-enantiomer.

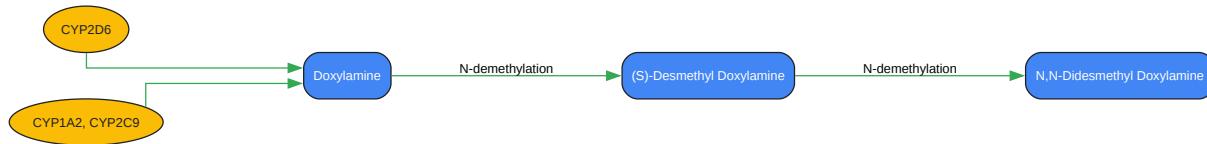
Quantitative Pharmacokinetic Data

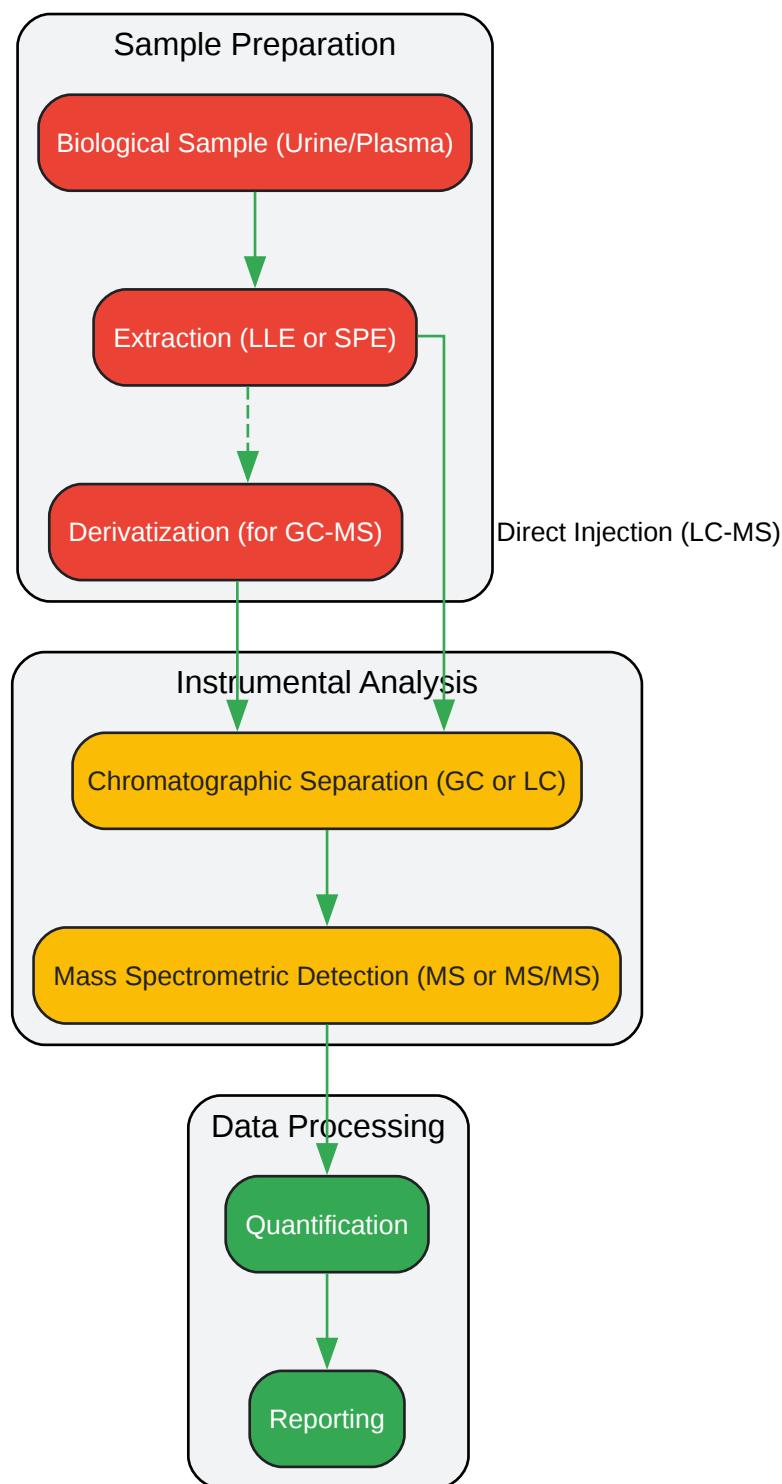
The following table summarizes the key pharmacokinetic parameters of Doxylamine in healthy adult humans after oral administration. Specific pharmacokinetic data for **(S)-Desmethyl Doxylamine** is not readily available in the literature and represents a key area for future research.

Parameter	Doxylamine	(S)-Desmethyl Doxylamine	Reference
Time to Peak Plasma Concentration (T _{max})	1.5 - 2.5 hours	Data not available	[1][3]
Peak Plasma Concentration (C _{max})	~99 ng/mL (after a 25 mg dose)	Data not available	[5]
Elimination Half-Life (t _{1/2})	10 - 12 hours	Data not available	[1][3]
Apparent Oral Clearance	217 mL/min	Data not available	[5]
Bioavailability (Oral)	24.7%	Data not available	[1][3]
Protein Binding	Data not available	Data not available	
Volume of Distribution	Data not available	Data not available	

Metabolic Pathway of Doxylamine

The metabolism of Doxylamine to its desmethylated metabolites is a critical step in its clearance from the body. The primary enzyme responsible for the initial N-demethylation is CYP2D6.[6] This process is illustrated in the following diagram.



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